NVP-BHG712 and its Regioisomer: A Technical Guide to their Mechanism of Action as Eph Receptor Kinase Inhibitors
NVP-BHG712 and its Regioisomer: A Technical Guide to their Mechanism of Action as Eph Receptor Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of NVP-BHG712, a potent Eph receptor kinase inhibitor, and its distinct regioisomer, NVPiso. A critical finding in the field has been the discovery that commercially available batches of NVP-BHG712 are often the NVPiso regioisomer, which exhibits a significantly different kinase selectivity profile.[1][2] This guide will delineate the properties of both molecules, presenting their biochemical activities, cellular effects, and the signaling pathways they modulate.
Core Mechanism of Action: Inhibition of Eph Receptor Tyrosine Kinases
NVP-BHG712 (NVP) was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[3] Eph receptors and their ephrin ligands are key regulators of bidirectional signaling that controls cell morphology, adhesion, and migration.[2] Dysregulation of Eph receptor signaling is implicated in various cancers, making them attractive therapeutic targets.[2][4]
The primary mechanism of action for both NVP and NVPiso is the competitive inhibition of ATP binding to the kinase domain of Eph receptors, thereby blocking their autophosphorylation and subsequent downstream signaling.[3] However, the subtle shift of a methyl group between two adjacent nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core structure dramatically alters the binding affinities and selectivity profiles of the two isomers.[1][2]
Comparative Inhibitory Profiles: NVP-BHG712 (NVP) vs. NVPiso
The authentic NVP-BHG712 is a highly potent inhibitor of EphB4 and also targets other Eph family members with high affinity.[1][5] In contrast, its regioisomer, NVPiso, which is more commonly available commercially, shows significantly lower potency towards EphB4 and a different off-target profile, with a notable high affinity for the Discoidin Domain Receptor 1 (DDR1).[1]
Table 1: Inhibitory Activity of NVP-BHG712 (NVP) and NVPiso Against Eph Receptors
| Target | NVP IC50/KD | NVPiso IC50/KD | Assay Method | Reference |
| EphB4 | IC50: 3.0 nM | IC50: 1660 nM | NanoBRET | [1] |
| KD: 5.7 nM | KD: 142 nM | MST | [1] | |
| ED50: 25 nM | - | Cell-based Autophosphorylation | [6][7] | |
| EphA2 | IC50: 3.3 nM | IC50: 163 nM | - | [8][9] |
| EphA1 | IC50: 303 nM | - | - | [5] |
| EphA3 | IC50: 0.3 nM | - | - | [5] |
Table 2: Inhibitory Activity Against Other Kinases
| Target | NVP-BHG712 (or Isomer) IC50/EC50 | Reference |
| c-Raf | 0.395 µM | [6][10] |
| c-Src | 1.266 µM | [6][10] |
| c-Abl | 1.667 µM | [6][10] |
| VEGFR2 | EC50: 4.2 µM | [6][10] |
Signaling Pathways Modulated by NVP-BHG712 and NVPiso
Inhibition of EphB4 by NVP-BHG712 impacts several downstream signaling pathways crucial for cell growth and angiogenesis. Overexpression of EphB4 can activate the JAK/STAT, Ras/Raf/MEK, and NF-κB pathways.[1] By blocking EphB4 autophosphorylation, NVP-BHG712 can attenuate these signals.
Furthermore, there is significant crosstalk between EphB4 and VEGFR signaling in the context of angiogenesis.[3] NVP-BHG712 has been shown to inhibit VEGF-driven angiogenesis, suggesting that EphB4 forward signaling is an important mediator of this process.[3]
A key aspect of Eph/ephrin biology is bidirectional signaling. While NVP-BHG712 inhibits EphB4 forward signaling (into the EphB4-expressing cell), it does not directly block ephrinB2 reverse signaling (into the ephrinB2-expressing cell).[1] Studies using both NVP and NVPiso on A375 melanoma xenografts concluded that EphB4-ephrinB2 reverse signaling is responsible for increased tumor growth and decreased tumor vascularization.[1][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of NVP-BHG712 and its isomer are outlined below.
Eph Receptor Autophosphorylation Assay
This assay is fundamental to determining the inhibitory activity of compounds on Eph receptor kinases in a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS.[12] Cells are transiently transfected with plasmids encoding full-length Eph receptors using a suitable transfection reagent like Lipofectamine or PEI.[12]
-
Compound Incubation: One hour prior to stimulation, the transfected cells are treated with varying concentrations of NVP-BHG712 or NVPiso.[12]
-
Ligand Stimulation: To induce autophosphorylation, cells are stimulated for 30 minutes with the appropriate pre-clustered ephrin-Fc ligand (e.g., ephrinB1-Fc and ephrinB2-Fc for EphB receptors).[12]
-
Immunoprecipitation and Western Blotting: Cells are lysed, and the Eph receptor protein is immunoprecipitated using a specific antibody. The immunoprecipitates are then resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of autophosphorylation.[12]
Kinase Selectivity Profiling (Kinobeads Assay)
This chemoproteomic approach allows for the broad, unbiased profiling of kinase inhibitors against native kinases from cell lysates.
-
Cell Lysate Preparation: A mixture of different cell lines (e.g., HEK293, K562, HepG2) is lysed to ensure broad coverage of the kinome.
-
Competitive Binding: Aliquots of the lysate are incubated with increasing concentrations of the test inhibitor (NVP or NVPiso).
-
Affinity Enrichment: The treated lysates are then incubated with "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors. Kinases from the lysate that are not bound by the free inhibitor will bind to the beads.
-
On-Bead Digestion and Mass Spectrometry: The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads, and the resulting peptides are analyzed and quantified by LC-MS/MS. The dose-dependent decrease in a kinase's signal indicates its affinity for the free inhibitor.
Binding Affinity Determination (Microscale Thermophoresis - MST)
MST measures the affinity of interactions in solution by detecting changes in the movement of a fluorescently labeled molecule through a temperature gradient upon ligand binding.
-
Protein Labeling: The target kinase (e.g., EphB4) is fluorescently labeled.
-
Serial Dilution: The inhibitor (NVP or NVPiso) is serially diluted to create a range of concentrations.
-
Incubation: A constant concentration of the labeled kinase is mixed with each dilution of the inhibitor and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescent kinase is monitored. Changes in thermophoresis upon inhibitor binding are used to calculate the dissociation constant (Kd).
In Vivo Tumor Growth and Angiogenesis Models
-
A375 Melanoma Xenograft Model:
-
Cell Implantation: A375 human melanoma cells, which may be transfected to overexpress EphB4, are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[1]
-
Treatment: Mice are randomized into treatment groups and administered vehicle, NVP, or NVPiso, typically via oral gavage (p.o.) at doses ranging from 3 to 30 mg/kg daily.[1][8]
-
Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for further analysis of vascularization and perfusion.[1]
-
-
VEGF-Driven Angiogenesis Model:
-
Chamber Implantation: Chambers containing a matrix (e.g., Matrigel) and VEGF are implanted subcutaneously in mice.[3]
-
Treatment: Mice are treated with NVP-BHG712 (e.g., 3-10 mg/kg, p.o., daily).[3][8]
-
Analysis: After a set period (e.g., 4 days), the chambers are removed, and the newly formed vascularized tissue is analyzed for vessel density and hemoglobin content to quantify angiogenesis.[3][8]
-
Conclusion
NVP-BHG712 and its regioisomer, NVPiso, are valuable chemical probes for studying Eph receptor signaling. However, the profound differences in their selectivity profiles necessitate careful characterization of the specific compound being used in any given study. While the original NVP is a potent and relatively selective EphB4 inhibitor that effectively blocks VEGF-driven angiogenesis through inhibition of EphB4 forward signaling, the more common NVPiso is a much weaker EphB4 inhibitor with high affinity for DDR1. Understanding these distinctions is critical for the accurate interpretation of experimental results and for the future development of targeted therapies against the Eph receptor family.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. CIPSM - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling [cipsm.de]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 10. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 11. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
